molecular formula C27H33NO3 B11607418 N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[4-(propan-2-yloxy)benzyl]propanamide

Cat. No.: B11607418
M. Wt: 419.6 g/mol
InChI Key: HWMUEILJSOTNTQ-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is a synthetic organic compound with a complex structure It features a furan ring, a methylphenyl group, and a propyl chain, making it a versatile molecule in various chemical reactions and applications

Properties

Molecular Formula

C27H33NO3

Molecular Weight

419.6 g/mol

IUPAC Name

N-[3-(furan-2-yl)-3-(4-methylphenyl)propyl]-N-[(4-propan-2-yloxyphenyl)methyl]propanamide

InChI

InChI=1S/C27H33NO3/c1-5-27(29)28(19-22-10-14-24(15-11-22)31-20(2)3)17-16-25(26-7-6-18-30-26)23-12-8-21(4)9-13-23/h6-15,18,20,25H,5,16-17,19H2,1-4H3

InChI Key

HWMUEILJSOTNTQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(CCC(C1=CC=C(C=C1)C)C2=CC=CO2)CC3=CC=C(C=C3)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring is synthesized through cyclization reactions.

    Attachment of the methylphenyl group: The methylphenyl group is introduced via Friedel-Crafts alkylation or acylation reactions.

    Formation of the propyl chain: The propyl chain is added through alkylation reactions.

    Amide bond formation: The final step involves the formation of the amide bond through condensation reactions between the amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring and methylphenyl group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The propyl chain and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE involves its interaction with specific molecular targets. The furan ring and phenyl groups can interact with enzymes and receptors, modulating their activity. The propyl chain and amide bond contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(FURAN-2-YL)-3-(PHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE
  • N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(METHOXY)PHENYL]METHYL}PROPANAMIDE

Uniqueness

N-[3-(FURAN-2-YL)-3-(4-METHYLPHENYL)PROPYL]-N-{[4-(PROPAN-2-YLOXY)PHENYL]METHYL}PROPANAMIDE is unique due to the presence of both the furan ring and the propan-2-yloxyphenyl group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

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